Tianeptine Metabolite MC5-d4 Sodium Salt

Description

Properties

IUPAC Name |

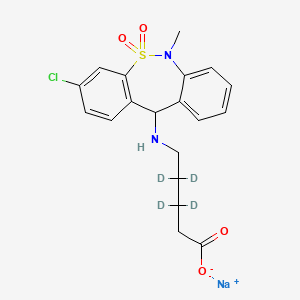

sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSEZGRQUELJJ-HGFPCDIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)[O-])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation Strategies

Deuterium labeling in MC5-d4 is achieved through one of two primary approaches:

-

Late-Stage Isotopic Exchange : Post-synthesis deuteration using deuterated acids (e.g., D2SO4) or bases (e.g., NaOD), though this method risks incomplete labeling and side reactions.

-

Early-Stage Synthesis with Deuterated Building Blocks : Utilizing deuterated ethyl 7-aminoheptanoate-d4 hydrochloride as a precursor, ensuring uniform isotopic distribution. Patent CN103420937A demonstrates this approach for non-deuterated tianeptine sodium, where ethyl 7-aminoheptanoate reacts with a dibenzothiazepine scaffold. Adapting this method, the deuterated amine precursor undergoes condensation under anhydrous conditions to prevent isotopic dilution.

Condensation and Hydrolysis

The core synthesis involves three stages, modified for deuterium retention (Table 1):

Table 1: Reaction Parameters for MC5-d4 Synthesis

-

Condensation : 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,thiazepine-5,5-dioxide reacts with deuterated ethyl 7-aminoheptanoate in acetonitrile, catalyzed by triethylamine. The mixture is refluxed for 2 hours, followed by dichloromethane extraction to isolate the intermediate ester.

-

Hydrolysis : The ester is treated with 10% sodium deuteroxide (NaOD) in ethanol-d6 at 50–60°C for 30 minutes, maintaining pH 8–9 to prevent deuterium loss. Post-reaction, the mixture is acidified with DCl to precipitate the deuterated acid, which is recrystallized in ethanol-d6.

Salification and Purification Techniques

Sodium Salt Formation

The deuterated free acid (MC5-d4) is converted to its sodium salt via neutralization with 15% NaOH in deuterium-depleted water. Key modifications from conventional methods include:

-

Deuterium Retention : Using D2O as the solvent minimizes proton exchange at labile positions.

-

Spray Drying : The neutralized solution is spray-dried at 55–60°C inlet temperature, yielding a free-flowing powder with 82.5% yield and 99.7% purity. This method outperforms freeze-drying by reducing processing time and avoiding isotopic fractionation.

Crystallization Optimization

Recrystallization in ethanol-d6 at 5°C for 2 hours removes non-deuterated impurities, achieving a final isotopic purity of ≥99.5%. Analytical challenges include:

-

Isotopic Impurity Profiling : LC-MS/MS with selected reaction monitoring (SRM) identifies residual protonated species, requiring threshold adjustments to <0.1%.

-

Solvent Traces : Headspace gas chromatography confirms ethanol-d6 levels below 50 ppm, critical for in vivo applications.

Analytical Validation and Quality Control

Spectroscopic Characterization

Stability Studies

MC5-d4 Sodium Salt exhibits no deuterium loss after 24 months at −20°C in amber vials. Accelerated stability testing (40°C/75% RH, 6 months) shows <0.2% degradation, validating long-term storage protocols.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Ethyl 7-aminoheptanoate-d4 hydrochloride costs approximately $12,000 per gram, contributing to 85% of total synthesis expenses. Process intensification strategies, such as catalytic deuteration using Pd/C in D2O, are under investigation to reduce costs.

Regulatory Considerations

The U.S. FDA requires deuterated drugs and metabolites to demonstrate isotopic purity ≥99% via validated methods. Batch records must document deuterium sources, reaction yields, and purification logs, aligning with ICH Q11 guidelines.

Chemical Reactions Analysis

Types of Reactions: Tianeptine Metabolite MC5-d4 Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions often result in the formation of various substituted derivatives .

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how drugs behave in biological systems. Research indicates that Tianeptine Metabolite MC5-d4 Sodium Salt is used as a reference standard in analytical chemistry to quantify tianeptine and its metabolites in biological samples. Notably, studies have demonstrated that the elimination half-lives of tianeptine and its metabolite MC5 differ significantly, with MC5 having a longer half-life of approximately 7.53 hours compared to tianeptine's 1.16 hours .

Key Pharmacokinetic Parameters

| Parameter | Tianeptine | MC5 Metabolite |

|---|---|---|

| Volume of Distribution (L/kg) | 2.03 | N/A |

| Systemic Clearance (L/h/kg) | 1.84 | N/A |

| Elimination Half-Life (h) | 1.16 | 7.53 |

| Bioavailability (%) | 69% (IP route) | N/A |

IP: Intraperitoneal administration

Biochemical Analysis

This compound is significant in biochemical research, particularly concerning drug metabolism. It interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. This interaction influences the rate of metabolism and the formation of other metabolites . The deuterium labeling enhances the tracking capabilities in mass spectrometry analyses, allowing for more accurate quantification and differentiation from naturally occurring metabolites.

Scientific Research Applications

The applications of this compound span several fields:

- Analytical Chemistry : Used as a reference standard for quantifying tianeptine and its metabolites.

- Biological Studies : Employed to investigate metabolic pathways and pharmacokinetics.

- Clinical Research : Utilized in preclinical and clinical studies to explore the pharmacological effects on mood disorders.

- Pharmaceutical Development : Applied in quality control processes for formulations containing tianeptine .

Case Studies and Clinical Insights

Recent case reports have highlighted the implications of tianeptine use in clinical settings, particularly regarding its potential for misuse due to opioid-like effects. These reports underscore the need for comprehensive studies on the safety profile of tianeptine and its metabolites . The unique properties of this compound make it a valuable tool for further research into these aspects.

Notable Findings from Case Reports

- Fatalities Involving Tianeptine : Two cases documented fatalities associated with tianeptine use, emphasizing the importance of understanding its pharmacological profile.

- Potential Neuroprotective Effects : Studies suggest that both tianeptine and its metabolite may influence neuroplasticity, offering potential therapeutic avenues for mood disorders .

Mechanism of Action

The mechanism of action of Tianeptine Metabolite MC5-d4 Sodium Salt involves its interaction with various molecular targets and pathways. Tianeptine and its metabolites are known to modulate the reuptake of serotonin, enhancing its uptake in the brain. This action is contrary to that of typical antidepressants, which inhibit serotonin reuptake . Additionally, tianeptine and its metabolites have been shown to influence the activity of glutamate receptors and modulate neuroplasticity, contributing to their antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Tianeptine (Parent Compound)

- Structure : Tricyclic compound with a sulfur-containing heterocycle.

- Pharmacology : Atypical antidepressant with MOR agonist activity; enhances serotonin uptake in selective brain regions .

- PK Profile : Short half-life (1.16 h in rats, 2.5 h in humans); rapidly metabolized to MC5 .

- Role : Pro-drug for MC5 in rodents, but less efficiently converted in humans .

MC5 Sodium Salt (Active Metabolite)

- Structure: Pentanoic acid sidechain derivative of Tianeptine via β-oxidation.

- Pharmacology : MOR agonist with comparable efficacy to Tianeptine in behavioral tests (e.g., forced swim test, analgesia) .

- PK Profile : Longer half-life (7.53 h in rats, 7.2 h in humans); higher AUC than Tianeptine in rodents .

- Applications : Investigated for sustained antidepressant effects due to prolonged exposure .

MC3 (Inactive Metabolite)

- Structure: Propanoic acid sidechain derivative.

Tianeptine Metabolite MC5 Methyl Ester

- Structure : Methyl ester derivative of MC3.

- Role : Intermediate in metabolite synthesis; reduced solubility compared to sodium salt form .

Isotope-Labeled Analogs

MC5-d4 Sodium Salt

- Structure: Deuterium-labeled at four positions on the pentanoic acid sidechain.

- Applications : Internal standard for LC-MS/MS quantification; enhances analytical precision .

- Pharmacology: Not therapeutic; used solely for research due to isotopic substitution.

Tianeptine-d4 and Tianeptine-d12

Pharmacokinetic and Pharmacodynamic Comparison

*Deuterium labeling may slightly alter metabolic stability but is primarily used for detection.

Key Research Findings

Species-Specific Metabolism :

- Behavioral Effects: Both Tianeptine and MC5 reduce immobility in the forced swim test (FST) and induce MOR-dependent analgesia in mice .

Analytical Advantages of MC5-d4 :

- Enables precise quantification of MC5 in brain and plasma, critical for PK/PD modeling .

Biological Activity

Tianeptine, an atypical antidepressant, is known for its unique mechanism of action and has garnered attention due to its active metabolite, MC5 (also referred to as MC5-d4 sodium salt). This article delves into the biological activity of MC5, examining its pharmacokinetics, therapeutic effects, and implications in clinical settings.

Overview of Tianeptine and Its Metabolites

Tianeptine is primarily metabolized in the liver through β-oxidation, yielding two significant metabolites: MC3 and MC5. While both metabolites exhibit pharmacological activity, MC5 is particularly noteworthy due to its longer half-life and similar efficacy to tianeptine itself.

- Chemical Structure :

- Molecular Formula : C21H24ClN2NaO4S

- Molecular Weight : 458.934 g/mol

Pharmacokinetics

The pharmacokinetics of tianeptine and its metabolite MC5 reveal critical insights into their biological activity:

| Parameter | Tianeptine | MC5 Metabolite |

|---|---|---|

| Elimination Half-Life | 1.16 hours | 7.53 hours |

| Bioavailability | 69% (intraperitoneal) | Not specified |

| Volume of Distribution | 2.03 L/kg | Not specified |

| Systemic Clearance | 1.84 L/h/kg | Not specified |

The elimination half-life of MC5 is significantly longer than that of tianeptine, suggesting a sustained pharmacological effect that may necessitate dosage adjustments in populations with altered pharmacokinetics, such as those with renal impairment .

MC5 acts primarily as a μ-opioid receptor agonist with minimal activity on δ- and κ-opioid receptors. This unique action may contribute to its antidepressant effects, differentiating it from traditional antidepressants that typically target serotonin pathways.

- EC50 Values :

- MC5 at μ-opioid receptor : 0.545 μM

- Tianeptine at μ-opioid receptor : 0.194 μM

- MC3 at μ-opioid receptor : 16 μM (very weak agonist)

This data indicates that while MC5 retains some opioid-like properties, it is less potent than tianeptine itself at the same receptor .

Clinical Implications

A study involving patients with chronic renal failure indicated that the terminal half-life of MC5 was significantly prolonged compared to healthy controls (14.2 h vs. 4.9 h), suggesting that renal function impacts the metabolism of this compound . This finding implies that dosing regimens may need adjustment for patients with compromised renal function.

Case Studies and Clinical Observations

Several case studies have highlighted the implications of tianeptine and its metabolites in clinical practice:

- Renal Failure Case Study :

- Fatalities Associated with Tianeptine Misuse :

- Pharmacological Testing :

Q & A

Q. What is the pharmacological role of Tianeptine Metabolite MC5 in vivo, and how does it differ from the parent drug?

MC5 is the primary active metabolite of Tianeptine, exhibiting comparable behavioral effects (e.g., antidepressant, analgesic) mediated by the Mu-Opioid Receptor (MOR) in murine models . Unlike Tianeptine, MC5 demonstrates a longer elimination half-life (1.66 h vs. 0.25 h in rats) and higher systemic exposure (AUC ratio: 1.2) . Methodologically, these findings are validated via pharmacokinetic (PK) modeling and behavioral assays (e.g., forced swim test, hot-plate analgesia) comparing parent drug and metabolite administration .

Q. How can researchers reliably quantify MC5 in biological matrices such as plasma or liver perfusate?

A validated HPLC-MS/MS method using deuterated internal standards (e.g., MC5-d4) enables precise quantification. Key parameters include:

- Sample preparation : Protein precipitation with acetonitrile, spiked with internal standards (e.g., pentoxifylline) .

- Chromatography : Reverse-phase C18 column with gradient elution (0.1% formic acid in acetonitrile/water) .

- Calibration range : 10–1000 ng/mL, with inter-day precision <15% . This method minimizes matrix effects and accounts for sodium salt vs. free base discrepancies in quantification .

Q. What experimental models are optimal for studying MC5’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Rats are preferred over mice due to closer alignment with human PK profiles (e.g., hepatic clearance, metabolite/parent drug ratios). Intraperitoneal (i.p.) administration in rats yields 69.4% bioavailability, while mice exhibit rapid MC5 conversion, complicating translational interpretation . Key metrics include plasma-to-brain concentration ratios and metabolic stability assays in liver microsomes .

Advanced Research Questions

Q. How do interspecies differences in MC5 metabolism impact translational research on Tianeptine?

Mice show inefficient MC5 conversion compared to humans, leading to overestimation of parent drug efficacy in behavioral studies. Rats, however, mirror human hepatic clearance rates (e.g., metabolic ratio: 1.2) and are better suited for dose extrapolation . Methodologically, species-specific CYP450 profiling and cross-species PK simulations (e.g., two-compartment model with metabolite compartment) are critical .

Q. What molecular mechanisms underlie MC5’s MOR-mediated effects, and how can they be dissected from off-target activity?

MC5 binds MOR with similar efficacy to Tianeptine but lacks tolerance/withdrawal effects seen in classical opioids. Techniques include:

Q. How can deuterated MC5 (MC5-d4) improve analytical rigor in metabolic stability studies?

MC5-d4 serves as a stable isotope-labeled internal standard, reducing variability in mass spectrometry by correcting for ion suppression/enhancement. Applications include:

Q. What statistical approaches resolve contradictions in MC5’s reported bioactivity across studies?

Meta-analyses using random-effects models account for interspecies variability and dosing regimens. For example, discrepancies in murine vs. human MC5 exposure are addressed by normalizing data to metabolic ratios (AUCmetabolite/AUCparent) and applying Bayesian hierarchical modeling .

Methodological Considerations

- Analytical Validation : Ensure sodium salt corrections (e.g., molecular weight adjustments) to avoid concentration overestimation .

- Behavioral Assays : Use MOR-specific antagonists (e.g., β-funaltrexamine) to confirm target engagement .

- PK Modeling : Fit concentration-time data to a two-compartment model with first-order elimination and metabolite compartment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.